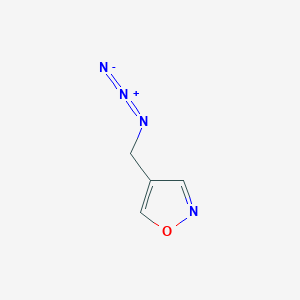
4-(Azidomethyl)-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Azidomethyl)-1,2-oxazole is a chemical compound characterized by the presence of an azide group attached to a methyl group, which is further connected to an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azidomethyl)-1,2-oxazole typically involves the reaction of 4-(bromomethyl)-1,2-oxazole with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions to ensure the efficient formation of the azide group.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve high yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Azidomethyl)-1,2-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of different functionalized derivatives.
Cycloaddition Reactions:
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Wissenschaftliche Forschungsanwendungen
4-(Azidomethyl)-1,2-oxazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Employed in the synthesis of bioactive molecules and as a precursor for labeling biomolecules with fluorescent tags.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its reactive azide group.
Wirkmechanismus
The mechanism of action of 4-(Azidomethyl)-1,2-oxazole primarily involves the reactivity of the azide group. The azide group can release nitrogen gas upon thermal or photochemical activation, generating highly reactive nitrenes. These nitrenes can insert into various chemical bonds, facilitating the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Vergleich Mit ähnlichen Verbindungen
4-(Azidomethyl)-1,2,3-triazole: Similar in structure but contains an additional nitrogen atom in the ring.
4-(Azidomethyl)-1,2,4-oxadiazole: Contains an oxygen and two nitrogen atoms in the ring.
4-(Azidomethyl)-1,2,5-oxadiazole: Contains an oxygen and two nitrogen atoms in a different arrangement.
Uniqueness: 4-(Azidomethyl)-1,2-oxazole is unique due to its specific ring structure and the presence of the azide group, which imparts distinct reactivity. This makes it a valuable compound for various synthetic applications and research purposes.
Eigenschaften
Molekularformel |
C4H4N4O |
|---|---|
Molekulargewicht |
124.10 g/mol |
IUPAC-Name |
4-(azidomethyl)-1,2-oxazole |
InChI |
InChI=1S/C4H4N4O/c5-8-6-1-4-2-7-9-3-4/h2-3H,1H2 |
InChI-Schlüssel |
PRQZPNCGFBEDBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NO1)CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


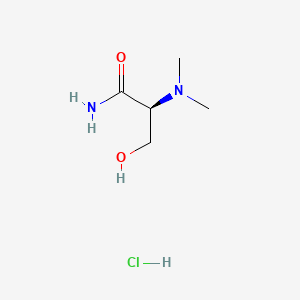
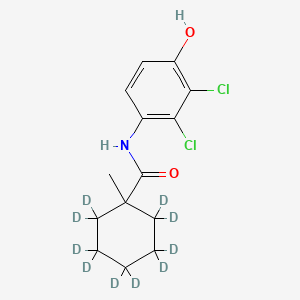
![(1R,2S)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-((2-hydroxy-1-phenylethyl)amino)ethyl)amino)-3-(pyrrolidin-1-yl)propan-1-ol](/img/structure/B15295623.png)

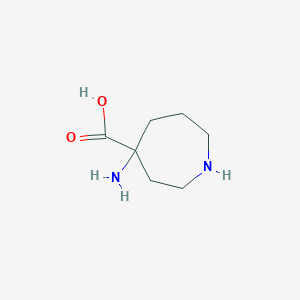
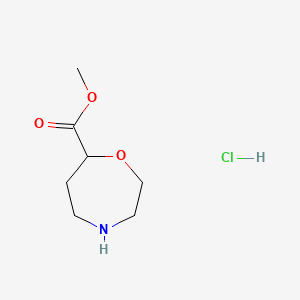


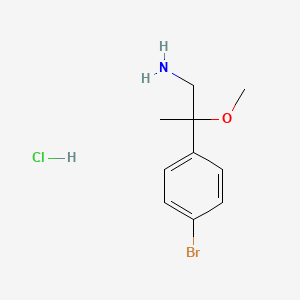

![Spiro[3.5]nonane-1,3-diol](/img/structure/B15295687.png)
![N-[(1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide](/img/structure/B15295691.png)
![3-Nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol](/img/structure/B15295694.png)

